molecular formula C9H15N3O B13221606 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine

Cat. No.: B13221606
M. Wt: 181.23 g/mol
InChI Key: LEYADRDUVXPNEO-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) core substituted at the 4-position with a 4-methylimidazole moiety and an amine group.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)oxan-4-amine

InChI

InChI=1S/C9H15N3O/c1-7-6-11-8(12-7)9(10)2-4-13-5-3-9/h6H,2-5,10H2,1H3,(H,11,12)

InChI Key

LEYADRDUVXPNEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2(CCOCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 4-methylimidazole with an oxan-4-amine derivative under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

4-(Cyclobutylmethyl)oxan-4-amine

  • Structure : Shares the oxan-4-amine core but replaces the 4-methylimidazole with a cyclobutylmethyl group.

4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine dihydrochloride

  • Structure: Features a dihydroimidazole ring (non-aromatic) instead of the aromatic 4-methylimidazole.
  • Properties :
    • Reduced aromaticity may lower π-π stacking interactions in biological systems compared to the target compound .
    • The dihydrochloride salt form enhances water solubility, which could be advantageous for formulation .

Functional Analogs

CHIR99021

  • Structure : Contains a 4-methylimidazole moiety attached to a pyrimidine core, differing from the oxane core of the target compound.
  • Properties :
    • Demonstrated biological activity as a glycogen synthase kinase-3 (GSK-3) inhibitor, highlighting the role of the 4-methylimidazole group in kinase binding .
    • The pyrimidine core may confer distinct electronic properties compared to the oxane ring, affecting target selectivity .

Imidazole Derivatives Targeting Dihydropteroate Synthase

  • Structure : Variants include 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide.
  • Properties :
    • Enhanced antimicrobial activity due to the thioether and acetamide substituents, which are absent in the target compound .
    • The presence of a sulfur atom may improve membrane permeability compared to the oxane-based scaffold .

Key Research Findings

Role of Imidazole Substituents : The 4-methylimidazole group in the target compound and analogs like CHIR99021 is critical for interactions with biological targets, such as kinases or antimicrobial enzymes .

Core Structure Impact : Replacing the oxane core with pyrimidine (as in CHIR99021) shifts activity toward kinase inhibition, whereas the oxane scaffold may favor different therapeutic applications .

Safety Profiles : The cyclobutylmethyl analog (4-(Cyclobutylmethyl)oxan-4-amine) has established safety data, suggesting that structural modifications to the target compound’s substituents could mitigate toxicity .

Biological Activity

4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound consists of an oxanamine structure combined with a 4-methyl-1H-imidazole moiety, which is known for its ability to engage in hydrogen bonding and coordinate with metal ions. These features are critical for its interaction with various biological targets.

Antimicrobial Properties

Preliminary studies indicate that compounds containing imidazole rings, such as 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine, exhibit significant antimicrobial activity. The imidazole structure can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways within pathogens.

Enzyme Interaction

The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. The imidazole ring's ability to bind to active sites of enzymes allows it to influence metabolic pathways significantly. For instance, it can inhibit metalloenzymes, which are crucial for various biochemical reactions.

Cellular Effects

Research highlights that 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine can modulate cell signaling pathways and gene expression. It influences the activity of kinases and phosphatases that are essential for signal transduction. Furthermore, it may alter transcription factor interactions or chromatin structure, affecting gene transcription levels.

The mechanism by which 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine exerts its biological effects involves several pathways:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity.
  • Signal Transduction Modulation : The compound may affect various signaling cascades by interacting with key proteins involved in these pathways.
  • Gene Regulation : Through interactions with transcription factors, it can regulate the expression of genes linked to cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial efficacy of 4-(4-Methyl-1H-imidazol-2-yl)oxan-4-amine against various bacterial strains, demonstrating significant inhibitory effects.
Study 2Explored the compound's role in modulating kinase activity in cancer cells, indicating potential applications in cancer therapy through targeted inhibition of specific pathways.
Study 3Analyzed gene expression changes in response to treatment with the compound, revealing alterations in pathways associated with apoptosis and cellular metabolism.

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